
4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide is a complex organic compound characterized by multiple double bonds and a hydroxyethyl group. This compound is a derivative of docosapentaenoic acid, a polyunsaturated fatty acid, and is of interest due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide typically involves the esterification of docosapentaenoic acid followed by amidation with 2-aminoethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The amidation step may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid amides.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of specialized lubricants and surfactants.
作用機序
The mechanism of action of 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. It may also act as a ligand for specific receptors, modulating inflammatory responses and neuronal activity.
類似化合物との比較
Similar Compounds
4(Z),7(Z),10(Z),13(Z),16(Z)-Docosapentaenoic acid: The parent fatty acid without the hydroxyethyl group.
4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Eicosapentaenamide: A similar compound with a shorter carbon chain.
Uniqueness
4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide is unique due to its specific combination of multiple double bonds and the hydroxyethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
211817-55-9 |
|---|---|
分子式 |
C24H39NO2 |
分子量 |
373.6 |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18- |
InChIキー |
IZUGLNJRCDBYKA-WMPRHZDHSA-N |
SMILES |
CCCCC/C=CC/C=CC/C=CC/C=CC/C=CCCC(NCCO)=O |
同義語 |
N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-docosapentaenamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


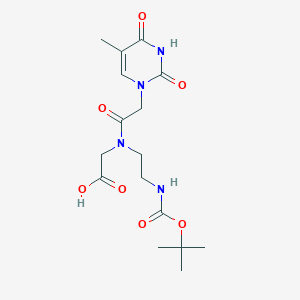
![(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B592924.png)
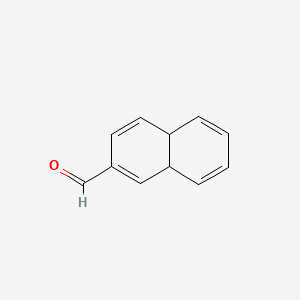

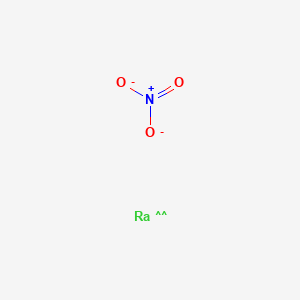
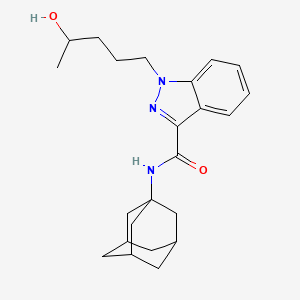
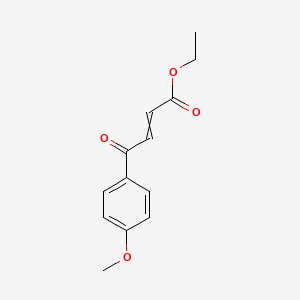
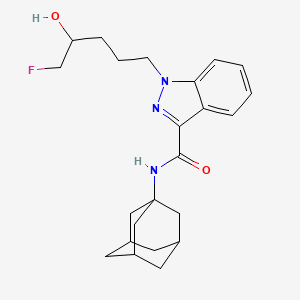
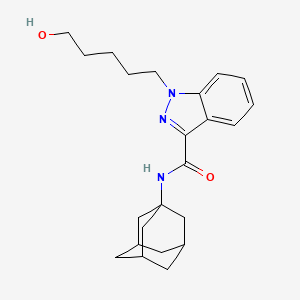
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)
